molecular formula C12H11NO3S B14848887 2-(3-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid

2-(3-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid

Cat. No.: B14848887
M. Wt: 249.29 g/mol
InChI Key: JFQRNHROMOONGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a thiazole ring with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Phenyl Ring: The phenyl ring with methoxy and methyl substituents can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the phenyl ring reacts with a halogenated thiazole.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the use of potassium permanganate or other oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring and the carboxylic acid group allows it to form hydrogen bonds and other interactions with target molecules, influencing its activity.

Comparison with Similar Compounds

  • 4-Methoxy-3-methylphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Methoxy-2-methylphenylboronic acid

Comparison:

  • Structural Differences: While these compounds share the methoxy and methyl substituents on the phenyl ring, they differ in the functional groups attached to the ring. The presence of the thiazole ring and carboxylic acid group in 2-(3-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid makes it unique.
  • Reactivity: The thiazole ring and carboxylic acid group confer different reactivity patterns compared to boronic acids, influencing the types of reactions and applications.
  • Applications: The unique structure of this compound allows for specific applications in drug discovery and material science that may not be possible with the other compounds.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-(3-methoxy-4-methylphenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H11NO3S/c1-7-3-4-8(5-10(7)16-2)11-13-9(6-17-11)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

JFQRNHROMOONGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.